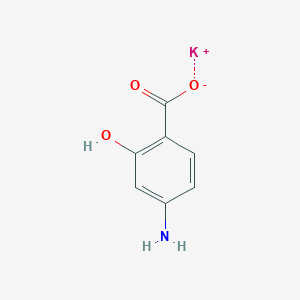

Potassium 4-aminosalicylate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

133-09-5 |

|---|---|

Molecular Formula |

C7H7KNO3 |

Molecular Weight |

192.23 g/mol |

IUPAC Name |

potassium;4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |

InChI Key |

CDLODIXNTFPTEN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |

Isomeric SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+] |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)O.[K] |

Other CAS No. |

133-09-5 |

Pictograms |

Irritant |

Related CAS |

65-49-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Potassium 4-Aminosalicylate (PAS): Mechanism of Action, Resistance, and Experimental Profiling in Mycobacterium tuberculosis

Executive Summary

Potassium 4-aminosalicylate (PAS) represents a critical second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] While historically categorized alongside sulfonamides as a folate synthesis inhibitor, its mechanism is distinct and complex. PAS functions as a prodrug , requiring bioactivation within the Mycobacterium tuberculosis (Mtb) folate pathway to generate a toxic antimetabolite that poisons downstream enzymatic function. This guide delineates the precise molecular events governing PAS activity, the genetic basis of resistance, and the validated experimental protocols required for susceptibility profiling.

Part 1: Molecular Mechanism of Action

The Prodrug Paradigm

Unlike sulfonamides, which competitively inhibit dihydropteroate synthase (DHPS/FolP1) to starve the bacteria of folate, PAS acts as an alternative substrate. It mimics para-aminobenzoate (PABA) , the natural substrate for folate synthesis.[3]

Bioactivation Pathway

The efficacy of PAS relies on its incorporation into the folate biosynthetic pathway by two specific enzymes:

-

FolP1 (Dihydropteroate synthase): PAS competes with PABA and is accepted by FolP1 as a substrate, condensing with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form hydroxyl-dihydropteroate .

-

FolC (Dihydrofolate synthase): This intermediate is further glutamylated by FolC to form hydroxyl-dihydrofolate (hydroxyl-H2PteGlu).

Terminal Inhibition (The "Poison" Effect)

The resulting metabolite, hydroxyl-dihydrofolate , acts as a potent antimetabolite. It mimics dihydrofolate but cannot be reduced by Dihydrofolate reductase (DHFR/FolA) . Instead, it binds irreversibly or competitively to FolA, inhibiting the reduction of dihydrofolate to tetrahydrofolate. This blockade halts the supply of one-carbon donors essential for thymidylate, purine, and amino acid biosynthesis, leading to bacteriostasis.

Visualization of Signaling Pathway

Figure 1: The bioactivation pathway of PAS. PAS bypasses the competitive exclusion at FolP1 to be incorporated into a toxic antimetabolite that inhibits FolA.

Part 2: Mechanisms of Resistance

Resistance to PAS in M. tuberculosis is predominantly genotypic, arising from mutations that either prevent bioactivation or bypass the metabolic blockade.

Key Resistance Loci

| Gene | Function | Mechanism of Resistance | Frequency |

| thyA | Thymidylate synthase A | Loss of Function. Inactivation of thyA forces the bacteria to rely on the alternative thyX pathway for thymidylate synthesis. This bypass reduces the cellular demand for tetrahydrofolate, rendering the inhibition of DHFR (by PAS) ineffective. | High (~30-40%) |

| folC | Dihydrofolate synthase | Bioactivation Failure. Mutations in folC prevent the glutamylation of the PAS-precursor, stopping the formation of the toxic hydroxyl-dihydrofolate antimetabolite. | High (~30-40%) |

| ribD | Riboflavin biosynthesis | Target Bypass. Mutations in the upstream region of ribD lead to its overexpression. RibD possesses alternative DHFR activity, compensating for the inhibited FolA. | Moderate (~5-10%) |

| folA | Dihydrofolate reductase | Target Modification. Overexpression or mutation of the primary target enzyme to resist inhibition. | Low (<5%) |

Part 3: Pharmacological Rationale (Potassium Salt)

The specification of Potassium 4-aminosalicylate over the sodium salt or free acid is a deliberate pharmaceutical choice driven by pharmacokinetics and patient safety.

-

Sodium Load Mitigation: The therapeutic dose of PAS is high (typically 4g/day). The sodium salt imposes a significant electrolyte load, which is contraindicated in patients with renal impairment or congestive heart failure (common comorbidities in elderly TB patients). The potassium salt is neutral in this regard.

-

Acid Stability & Hepatotoxicity:

-

PAS is acid-labile. In the acidic environment of the stomach, it rapidly decarboxylates to form meta-aminophenol , which is hepatotoxic and lacks antimycobacterial activity.

-

Potassium PAS is frequently formulated as enteric-coated granules (e.g., Paser®). This coating resists gastric acid (pH < 3.[4]0) and dissolves only in the neutral pH of the small intestine, ensuring the drug is absorbed intact and preventing liver toxicity caused by degradation products.

-

Part 4: Experimental Protocols

Workflow Overview

The following workflow integrates phenotypic validation with genotypic confirmation, the gold standard for characterizing PAS susceptibility.

Figure 2: Integrated workflow for PAS susceptibility testing.

Protocol 1: Phenotypic Susceptibility (MGIT 960)

Standardized method for determining Critical Concentration (CC).

Reagents:

-

Becton Dickinson MGIT 960 System.

-

MGIT 7H9 tubes supplemented with OADC.

-

PAS stock solution (dissolved in water, filter sterilized).

Procedure:

-

Inoculum Preparation: Prepare a 0.5 McFarland suspension of M. tuberculosis from a fresh culture. Dilute 1:5 in sterile saline.

-

Drug Tube: Add PAS to an MGIT tube to achieve a final Critical Concentration (CC) of 4.0 µg/mL .

-

Control Tube: Prepare a drug-free growth control. Inoculate with a 1:100 dilution of the organism suspension (representing 1% growth).

-

Incubation: Load tubes into the MGIT 960 instrument.

-

Interpretation:

-

If the Control Tube turns positive (GU > 400) before the Drug Tube, the strain is Susceptible .

-

If the Drug Tube turns positive before or at the same time as the Control Tube, the strain is Resistant (indicating >1% of the population is resistant).

-

Protocol 2: Genotypic Sequencing

Required to confirm mechanism of resistance.

Targets:

-

thyA (ORF)

-

folC (ORF)

-

ribD (Promoter and 5' end)

Primers (Representative):

-

thyA_F: 5'-ATGACAGCCGTTGAGTAT-3'

-

folC_F: 5'-GTGCGGGAGTTGATCGTG-3'

-

ribD_prom_F: 5'-CGGCTTATCGAGGTTAGC-3'

Analysis: Compare sequences against the H37Rv reference genome. Look specifically for:

-

thyA: Frameshifts or premature stop codons (T302, etc.).

-

folC: Missense mutations affecting the ATP-binding domain (E153A, etc.).

References

-

Zheng, J., et al. (2013). Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry. Link

-

Mathys, V., et al. (2009). Molecular genetics of para-aminosalicylic acid resistance in Mycobacterium tuberculosis and the role of thyA and ribD. Antimicrobial Agents and Chemotherapy.[1][3][4][5] Link

-

Chakraborty, S., et al. (2013). Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis. Science. Link

-

World Health Organization. (2018). Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. WHO.[6] Link

-

Jacobus Pharmaceutical. (2020). Paser (Aminosalicylic Acid) Granules Prescribing Information. DailyMed. Link

Sources

- 1. Para-aminosalicylic acid [PAS] | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. aphl.org [aphl.org]

- 6. Why the WHO has recommended switching to a healthier salt alternative [unsw.edu.au]

Chemical properties and stability of potassium 4-aminosalicylate vs sodium salt

This guide provides an in-depth technical comparison of Potassium 4-aminosalicylate (PAS-K) and Sodium 4-aminosalicylate (PAS-Na), focusing on their physicochemical divergence, stability profiles, and formulation implications.

Technical Whitepaper | Application Note: PAS-026

Executive Technical Summary

In the development of antitubercular and anti-inflammatory formulations, the choice between the potassium and sodium salts of 4-aminosalicylic acid (PAS) is governed by three critical vectors: ionic radius-driven solubility , hydrate stability , and electrolyte load .

While PAS-Na (Sodium 4-aminosalicylate dihydrate) remains the standard pharmacopoeial reference, it presents significant stability challenges due to its channel-hydrate crystal structure, which facilitates moisture exchange and accelerates decarboxylation. PAS-K (this compound) offers a distinct thermodynamic profile, often exhibiting higher aqueous solubility and an anhydrous or stable lattice configuration that resists moisture-induced degradation, though it poses hyperkalemia risks in renally compromised patients.

This guide details the chemical mechanisms differentiating these salts to inform selection for high-dose solid oral dosage forms.

Fundamental Chemical Characterization

The therapeutic moiety, 4-aminosalicylic acid (4-ASA), is an amphoteric molecule. Salt formation at the carboxylic acid group stabilizes the molecule and enhances solubility. The cation selection (

Table 1: Physicochemical Comparison

| Feature | Sodium 4-Aminosalicylate | This compound |

| Chemical Formula | ||

| Molecular Weight | 211.15 g/mol (dihydrate) | 191.23 g/mol |

| CAS Registry | 6018-19-5 | 133-09-5 |

| Aqueous Solubility | Freely soluble (~500 mg/mL) | Freely soluble (>500 mg/mL); often faster dissolution rate |

| Crystal Habit | Channel hydrate (facilitates water exchange) | Compact crystalline lattice |

| pH (1% Solution) | 6.5 – 8.5 | ~7.0 (Neutral) |

| Therapeutic Equivalence | Standard Reference | "Paskalium" / "Paskate" (Bioequivalent) |

Ionic Radius & Lattice Dynamics

The difference in ionic radius between Sodium (1.02 Å) and Potassium (1.38 Å) dictates the packing density.

-

Sodium Salt: Crystallizes readily as a dihydrate . The crystal structure contains "channels" that allow water molecules to migrate in and out. This "breathing" mechanism makes the lattice susceptible to collapse under low humidity (efflorescence) or acceleration of hydrolysis under high humidity.

-

Potassium Salt: Due to the lower charge density and larger size of

, the potassium salt typically crystallizes in an anhydrous form or a stable solvate that lacks the labile water channels of the sodium salt. This results in a lower potential for moisture-mediated decarboxylation .

Stability & Degradation Mechanisms[2]

The primary failure mode for all PAS salts is decarboxylation to m-aminophenol (MAP), a toxic impurity. This reaction is acid-catalyzed but proceeds readily in the solid state if moisture is present to create a localized "micro-solution" environment.

Degradation Pathway

The degradation is a two-step cascade:

-

Decarboxylation: Loss of

to form m-aminophenol. -

Oxidation: m-aminophenol oxidizes to form brown/black quinone-imine pigments (the "browning" seen in aged samples).

Figure 1: The degradation cascade of 4-aminosalicylate salts. Moisture is the critical switch that activates the decarboxylation pathway.

Comparative Stability Kinetics

-

PAS-Na (Dihydrate): The lattice water can act as an internal solvent reservoir. If the temperature rises (e.g., >40°C), the lattice water is released, dissolving the salt in its own water of crystallization. This creates a saturated solution where decarboxylation kinetics shift from solid-state (slow) to solution-state (fast).

-

PAS-K: Lacking the labile dihydrate water, PAS-K maintains solid-state stability kinetics up to higher temperatures. It does not undergo the "melt-degradation" phenomenon as readily as the sodium salt.

Expert Insight: In "tropical" stability zones (Zone IVb: 30°C/75% RH), PAS-K formulations generally exhibit superior color stability and lower MAP generation compared to PAS-Na, provided the packaging is impermeable.

Experimental Protocols (Self-Validating Systems)

To validate the quality of the raw material or formulation, the following protocols must be established. These methods are designed to be self-checking (using internal standards or resolution criteria).

High-Performance Liquid Chromatography (HPLC) for m-Aminophenol

This method separates the parent drug from its degradation product.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: Phosphate buffer pH 7.0 + Ion Pairing Agent (Tetra-n-butylammonium hydrogen sulfate).

-

Solvent B: Methanol.

-

Mode: Isocratic (approx. 75:25 A:B).

-

-

Detection: UV at 254 nm (detects both PAS and MAP).

-

System Suitability (Self-Validation):

-

Resolution (Rs): Must be > 2.0 between PAS and MAP peaks.

-

Tailing Factor: Must be < 1.5 for the PAS peak (PAS tails due to the amine/acid functionality; ion pairing agent corrects this).

-

Sensitivity: Limit of Quantitation (LOQ) for MAP must be ≤ 0.05%.

-

Stress Testing Protocol (Forced Degradation)

Do not rely on standard shelf-life data alone. Perform this stress test to verify salt selection:

-

Preparation: Weigh 1g of PAS-Na and 1g of PAS-K into open glass vials.

-

Conditioning: Place in a humidity chamber at 60°C / 75% RH (Accelerated Stress).

-

Timepoints: T=0, T=24h, T=48h, T=1 week.

-

Observation:

-

Visual: Check for "browning" (Oxidation). PAS-Na typically browns faster due to lattice water release.

-

Assay: Dissolve and run HPLC. Calculate % Decarboxylation:

-

Formulation & Therapeutic Implications[3][4][5][6][7][8]

The choice of salt has direct clinical consequences due to the high daily dose of PAS (typically 4g to 12g per day).

Electrolyte Load Calculation

For a standard 4g dose of Aminosalicylic Acid equivalent:

-

Sodium Salt Load:

-

MW Ratio (Na/Salt):

-

Sodium per 4g dose:

(19 mEq). -

Risk:[1] Significant for patients with Congestive Heart Failure (CHF) or hypertension.

-

-

Potassium Salt Load:

-

MW Ratio (K/Salt):

-

Potassium per 4g dose:

(21 mEq). -

Risk:[1] Significant for patients with Renal Failure (Hyperkalemia risk).

-

Selection Decision Tree

Figure 2: Clinical decision logic for salt selection. The high molar dose of PAS makes electrolyte load a primary safety variable.

GI Tolerability

Historical clinical data suggests that PAS-K causes less gastric irritation than the free acid or the sodium salt. The rapid dissolution and neutral pH of the potassium salt prevent the accumulation of acidic micro-crystals in the gastric mucosa, which is a common cause of nausea in PAS therapy.

References

-

Merck Index . Potassium Aminosalicylate (Paskalium) Monograph. 15th Edition. Royal Society of Chemistry.[2]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 23690428, p-Aminosalicylic Acid Monopotassium Salt.

-

World Health Organization (WHO) . The International Pharmacopoeia: Aminosalicylate Sodium Dihydrate.

-

DrugPatentWatch . Paskalium API and Stability Data.

-

Forbes, M. et al. Physicochemical properties of salts of p-aminosalicylic acid. I. Correlation of crystal structure and hydrate stability. Journal of Pharmaceutical Sciences.

-

TargetMol . Sodium 4-aminosalicylate dihydrate: Chemical Properties and Stability.

Sources

Potassium 4-aminosalicylate CAS 133-09-5 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Potassium 4-aminosalicylate (CAS 133-09-5)

Foreword for the Research Professional

This compound, the potassium salt of 4-Aminosalicylic Acid (4-ASA or PAS), represents a molecule of significant interest in both historical and contemporary pharmacology. Initially established as a cornerstone in the treatment of tuberculosis, its anti-inflammatory properties have carved out a niche in managing inflammatory bowel disease (IBD).[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core physicochemical data essential for its handling, formulation, and analysis. Moving beyond a simple recitation of data, this document elucidates the causality behind its properties and the experimental logic for its characterization, providing a robust foundation for future innovation.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is fundamental to all subsequent research and development.

IUPAC Name: potassium;4-amino-2-hydroxybenzoate[]

Synonyms: 4-Aminosalicylic acid potassium salt, Paskalium, p-Aminosalicylate acid potassium salt[]

Molecular Formula: C₇H₆KNO₃[][6]

Molecular Weight: 191.22 g/mol [][6]

The structure consists of a salicylic acid backbone substituted with an amino group at the para-position (position 4) relative to the carboxyl group. This arrangement is distinct from its more commonly known isomer, 5-aminosalicylic acid (5-ASA or mesalamine), and is critical to its unique biological activity and stability profile.[1]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical and chemical characteristics of an active pharmaceutical ingredient (API) govern its behavior from synthesis and storage to formulation and in-vivo performance.

| Property | Value | Source(s) |

| Appearance | White to yellowish crystalline solid; darkens on exposure to light or air. | [7] |

| Melting Point | The parent acid (4-ASA) melts at 150-151°C with effervescence.[8] The salt form may exhibit different thermal behavior. | [8] |

| Solubility | Freely soluble in water. The pH of a 1% aqueous solution is approximately 7.[9] | [9] |

| pKa | The pKa of the parent acid (4-ASA) is 3.25. | [8] |

| Stability | 4-ASA is readily decarboxylated in the presence of moisture.[1] Aqueous solutions of the parent acid can decarboxylate above 40°C to form m-aminophenol, a potential hepatotoxin.[1][8] The compound should be kept in a dark place under an inert atmosphere.[7] | [1][7][8] |

| Storage Temperature | 2-8°C is recommended for storage. | [4] |

Expert Insights:

-

Solubility: The high water solubility of the potassium salt is a significant advantage over the free acid (4-ASA), which is only slightly soluble (1 g in ~500 mL water).[8][9] This property is crucial for developing aqueous formulations, such as enemas for IBD, or for ensuring rapid dissolution in oral dosage forms.[1]

-

Stability: The propensity for decarboxylation is a critical stability concern.[1][8] The formation of m-aminophenol not only represents a loss of the active agent but also introduces a toxic impurity.[1] This necessitates careful control of moisture and temperature during manufacturing and storage. The use of the potassium salt can improve stability compared to the free acid, but the inherent lability of the 4-aminosalicylate structure remains.

Mechanism of Action

While the precise anti-inflammatory mechanism of aminosalicylates is still under investigation, several hypotheses exist. For 4-ASA, the mechanism appears distinct from its 5-ASA isomer.

-

Antitubercular Action: As an analog of para-aminobenzoic acid (PABA), 4-ASA inhibits folate synthesis in Mycobacterium tuberculosis.[9] It acts as a pro-drug, being incorporated into the folate pathway to create an antimetabolite that blocks the enzyme dihydrofolate reductase (DHFR).[2][6]

-

Anti-inflammatory Action: Unlike 5-ASA, which is a potent scavenger of free radicals and an inhibitor of arachidonic acid metabolism, 4-ASA does not appear to share these mechanisms.[1][10] Its efficacy in IBD is well-documented, and it is considered 50% more potent than 5-ASA against inflammation.[1] The anti-inflammatory effects may be linked to the inhibition of leucocyte recruitment into the bowel wall and reduced synthesis of inflammatory mediators like leukotriene B4.[10]

Caption: Antitubercular mechanism of 4-Aminosalicylic Acid.

Analytical Methodologies for Characterization

Robust analytical methods are imperative for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantifying this compound and its metabolites or degradation products. A validated method ensures specificity, linearity, accuracy, and precision.

Exemplary Protocol: HPLC for 4-ASA and its Metabolite N-acetyl-4-ASA

This protocol is adapted from methodologies developed for analyzing aminosalicylates in biological matrices.[11][12][13][14]

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV or Diode-Array Detector (DAD) is suitable.

-

Column: A reversed-phase C18 column (e.g., 125-4, 5 µm) is a common choice.[13] Monolithic columns can offer faster run times.[13]

-

Rationale: C18 columns provide excellent retention and separation for moderately polar aromatic compounds like 4-ASA.

-

-

Mobile Phase Preparation:

-

Solvent A: Prepare a 17.5 mM potassium phosphate buffer. Adjust pH to 3.5 with phosphoric acid.[11]

-

Solvent B: Methanol or Acetonitrile (HPLC Grade).

-

Rationale: The buffered aqueous phase controls the ionization state of the acidic and basic functional groups of the analyte, ensuring reproducible retention times. The organic modifier (Methanol/Acetonitrile) is adjusted to achieve optimal separation. An ion-pairing agent like tetrabutylammonium hydrogen sulphate can be added to improve peak shape for ionic analytes.[13]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Gradient Elution: A gradient program is often used to resolve the parent drug from its metabolites and any impurities, such as m-aminophenol.[11]

-

Rationale: UV detection is straightforward as the aromatic ring provides strong chromophores. 265 nm is a UV maximum for the parent acid.[8] A gradient allows for the elution of compounds with different polarities within a reasonable timeframe.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound standard in the mobile phase or high-purity water to a known concentration (e.g., 1 mg/mL).[15]

-

Test Sample: Prepare the test sample by dissolving it in the same solvent to a similar concentration.

-

Biological Samples (e.g., Plasma): Requires protein precipitation (e.g., with methanol) followed by centrifugation. The supernatant is then injected.[11][14]

-

Sources

- 1. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 4. This compound | 133-09-5 [sigmaaldrich.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. p-Aminosalicylic Acid Monopotassium Salt | C7H6KNO3 | CID 23690428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Aminosalicylic acid | 65-49-6 [chemicalbook.com]

- 8. p-Aminosalicylic Acid [drugfuture.com]

- 9. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. holcapek.upce.cz [holcapek.upce.cz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

The Covert Sabotage: A Technical Guide to Potassium 4-Aminosalicylate's Inhibition of the Folate Synthesis Pathway

This guide provides an in-depth exploration of the molecular strategy employed by potassium 4-aminosalicylate (PAS) to disrupt the essential folate synthesis pathway in microorganisms, with a primary focus on Mycobacterium tuberculosis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic yet complex antimicrobial agent.

Introduction: The Folate Pathway, an Achilles' Heel

The de novo synthesis of folate is a metabolic pathway indispensable for the survival of many microorganisms.[1] Folates are essential cofactors in the biosynthesis of nucleic acids (purines and thymidylate) and certain amino acids.[2][3] The absence of a folate transport system in many pathogenic bacteria, including M. tuberculosis, necessitates their reliance on this internal production line, making it an attractive target for antimicrobial agents.[4] Mammalian cells, in contrast, obtain folates from their diet, providing a basis for the selective toxicity of drugs that target this pathway.[5]

This compound, a salt of 4-aminosalicylic acid (PAS), has been a cornerstone in the treatment of tuberculosis for decades.[6] Initially, its structural similarity to para-aminobenzoic acid (PABA), a key substrate in the folate pathway, led to the assumption that it acted as a competitive inhibitor of dihydropteroate synthase (DHPS).[7][8] However, extensive research has unveiled a more intricate and fascinating mechanism of action.

The Deceptive Substrate: A Trojan Horse Strategy

Contrary to early hypotheses, PAS is not a direct inhibitor of DHPS.[9][10] Instead, it functions as a prodrug, cleverly masquerading as the natural substrate, PABA.[9][11][12] The mycobacterial DHPS, the enzyme responsible for condensing PABA with 7,8-dihydropterin pyrophosphate (DHPPP), readily accepts PAS as a substrate.[7][9][13] This enzymatic reaction initiates the covert sabotage of the folate pathway.

The incorporation of PAS by DHPS leads to the synthesis of a hydroxylated 7,8-dihydropteroate analog.[13] This is the first step in the creation of a "Trojan horse" molecule. This intermediate is then recognized by the subsequent enzyme in the pathway, dihydrofolate synthase (DHFS), which adds a glutamate moiety.[11][13][14] The final product is a fraudulent folate analog that acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme further down the pathway responsible for regenerating tetrahydrofolate.[7][11][13] By blocking DHFR, the PAS-derived metabolite effectively shuts down the supply of essential building blocks for DNA and RNA synthesis, leading to a bacteriostatic effect.[5][15]

The following diagram illustrates the deceptive mechanism of this compound within the folate synthesis pathway.

Caption: Mechanism of this compound in the folate pathway.

The Molecular Battleground: Enzyme Kinetics and Resistance

The efficacy of PAS is a tale of two enzymes: DHPS and DHFS. The ability of DHPS to utilize PAS as a substrate is a critical first step. While it is an efficient process, the natural substrate PABA is still preferred.[7]

| Substrate | Enzyme | Kinetic Parameter | Value |

| p-Aminobenzoic Acid (PABA) | DHPS | Km | ~0.5 µM |

| 4-Aminosalicylic Acid (PAS) | DHPS | Km | ~1.0 µM |

| Hydroxylated Intermediate | DHFS | - | Competent Substrate |

| Fraudulent Folate Analog | DHFR | IC50 | In the low micromolar range |

Note: The kinetic values are approximate and can vary depending on the specific experimental conditions and the bacterial species.

Resistance to PAS primarily arises from mutations in the genes encoding the enzymes responsible for its activation, particularly folC, which encodes DHFS.[11][14][16] These mutations can alter the enzyme's structure, preventing it from recognizing and processing the hydroxylated intermediate, thereby halting the production of the inhibitory fraudulent folate analog.[10] Less commonly, mutations in thyA, a gene involved in thymidylate synthesis, have also been associated with PAS resistance.[14][15][17]

In the Laboratory: A Protocol for Assessing PAS Efficacy

Evaluating the inhibitory potential of this compound requires a multi-faceted approach, combining in-vitro susceptibility testing with biochemical assays.

Experimental Workflow

The following diagram outlines a comprehensive workflow for assessing the efficacy of PAS.

Caption: Workflow for assessing this compound efficacy.

Step-by-Step Methodology: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method.[18]

-

Preparation of Reagents and Media:

-

Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase).

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile deionized water and filter-sterilize.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 107 CFU/mL.

-

Dilute the adjusted inoculum 1:100 in 7H9 broth to achieve a final concentration of approximately 1-2 x 105 CFU/mL.

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in 7H9 broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Add 100 µL of the diluted bacterial inoculum to each well containing the drug dilutions.

-

Include a positive control well (inoculum without drug) and a negative control well (broth without inoculum).

-

-

Incubation:

-

Seal the microtiter plate and incubate at 37°C for 7-14 days.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

-

Growth can be assessed visually or by using a resazurin-based assay for a colorimetric readout.

-

Biochemical Assay: Dihydropteroate Synthase (DHPS) Activity

This spectrophotometric assay measures the activity of DHPS and can be adapted to determine the kinetic parameters for PABA and PAS.[19][20]

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2).

-

The reaction mixture should contain:

-

DHPPP (e.g., 50 µM)

-

PABA or PAS at varying concentrations (e.g., 0.1 µM to 10 µM)

-

Purified recombinant DHPS enzyme

-

Coupling enzyme: Dihydrofolate reductase (DHFR)

-

NADPH (e.g., 150 µM)

-

-

-

Assay Procedure:

-

Combine all reaction components except the enzyme in a cuvette or 96-well plate.

-

Initiate the reaction by adding the DHPS enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate product of the DHPS reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the rate of NADPH oxidation.

-

Plot the reaction velocities against the substrate concentrations (PABA or PAS) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Conclusion: A Legacy of Ingenuity

This compound's mechanism of action is a testament to the elegant and often deceptive strategies employed in antimicrobial warfare. Its ability to exploit the very pathway it aims to inhibit underscores the importance of understanding the intricate biochemical machinery of pathogens. For drug development professionals, the story of PAS serves as a powerful reminder that the most effective therapeutic agents may not be straightforward inhibitors, but rather cunning saboteurs that turn a pathogen's own metabolic processes against itself. The continued study of such mechanisms is paramount in the ongoing battle against infectious diseases and the development of the next generation of antimicrobial therapies.

References

-

Competition between H4PteGlu and H2PtePAS Confers para-Aminosalicylic Acid Resistance in Mycobacterium tuberculosis. (2023). MDPI. [Link]

-

Simplified representation of the folate synthesis pathway in M.... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance. (2015). PMC. [Link]

-

Drugging the Folate Pathway in Mycobacterium tuberculosis: The Role of Multi-targeting Agents. (2019). PubMed. [Link]

-

Mycobacterium tuberculosis Folate Pathway Canonical pathway enzyme... (n.d.). ResearchGate. [Link]

-

Full article: Multi-omics comparisons of p-aminosalicylic acid (PAS) resistance in folC mutated and un-mutated Mycobacterium tuberculosis strains. (2019). Taylor & Francis. [Link]

-

Mechanisms of PAS resistance. The four characterized mechanisms of PAS... (n.d.). ResearchGate. [Link]

-

Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis. (2013). PMC. [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). PubMed. [Link]

-

Molecular Genetics of para-Aminosalicylic Acid Resistance in Clinical Isolates and Spontaneous Mutants of Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

-

para-Aminosalicylic acid [PAS]. (2024). Johns Hopkins ABX Guide. [Link]

-

Antibiotic resistance mechanisms in M. tuberculosis: an update. (n.d.). PMC. [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2025). ResearchGate. [Link]

-

Dihydropteroate Synthase (DHPS). (n.d.). Biology. [Link]

-

para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. (n.d.). PMC. [Link]

-

Dihydropteroate synthase inhibitor. (n.d.). Wikipedia. [Link]

-

What is the mechanism of Aminosalicylic acid?. (2024). Patsnap Synapse. [Link]

-

4-Aminosalicylic acid. (n.d.). Wikipedia. [Link]

-

Binding Pocket Alterations in Dihydrofolate Synthase Confer Resistance to para-Aminosalicylic Acid in Clinical Isolates of Mycobacterium tuberculosis. (2014). Antimicrobial Agents and Chemotherapy. [Link]

-

AF_AFO05701F1: Computed structure model of Dihydropteroate synthase. (2021). RCSB PDB. [Link]

-

The Aminosalicylate - folate connection. (n.d.). PMC. [Link]

-

Dihydropteroate synthase. (n.d.). M-CSA. [Link]

-

Dihydropteroate synthase. (n.d.). Wikipedia. [Link]

-

Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism. (2021). Journal of Agricultural and Food Chemistry. [Link]

-

Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis. (2013). PubMed. [Link]

-

AMINOSALICYLATES. (n.d.). Crohn's & Colitis Foundation. [Link]

-

(PDF) Para-aminosalicylic acid - Biopharmaceutical, pharmacological, and clinical features and resurgence as an anti-tuberculous agent. (n.d.). ResearchGate. [Link]

-

Dihydropteroate synthase. (n.d.). Grokipedia. [Link]

-

Comparison between 5-aminosalicylic acid (5-ASA) and para-aminosalicylic acid (4-PAS) as potential protectors against Mn-induced neurotoxicity. (n.d.). PMC. [Link]

-

Mechanism of Action of Aminosalicylates. (n.d.). MDPracticeGuide.com. [Link]

-

Global Health: Antimicrobial Resistance: undefined: Folate Synthesis. (n.d.). PDB-101. [Link]

-

Aminosalicylate – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

A double-blind clinical trial to compare the effects of 4-aminosalicylic acid to 5-aminosalicylic acid in topical treatment of ulcerative colitis. (n.d.). PubMed. [Link]

-

Synthesis, colon-targeted studies and pharmacological evaluation of an anti-ulcerative colitis drug 4-Aminosalicylic acid-β-O-glucoside. (2016). PubMed. [Link]

-

Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. (2014). PMC. [Link]

-

In vitro antimicrobial susceptibility testing methods. (2018). Pure. [Link]

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 2. Drugging the Folate Pathway in Mycobacterium tuberculosis: The Role of Multi-targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 7. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 9. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. journals.asm.org [journals.asm.org]

- 18. pure.tue.nl [pure.tue.nl]

- 19. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Navigating the Narrow Passage: A Technical Guide to the Therapeutic Window of Potassium 4-Aminosalicylate for Multidrug-Resistant Tuberculosis

Abstract

The re-emergence of para-aminosalicylic acid (PAS), in its potassium salt form, as a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB) necessitates a profound understanding of its therapeutic window. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the intricate mechanism of action of PAS, its pharmacokinetic and pharmacodynamic profiles, and the critical importance of therapeutic drug monitoring (TDM) in optimizing patient outcomes. Furthermore, this document will detail established protocols for in vitro susceptibility testing and the management of common adverse effects, thereby offering a holistic framework for the effective and safe use of potassium 4-aminosalicylate in the fight against MDR-TB.

Introduction: The Resurgence of a Veteran Antibiotic

First synthesized in 1902 and introduced into medical practice in 1943, 4-aminosalicylic acid (PAS) was one of the earliest effective treatments for tuberculosis.[1] With the advent of more potent first-line anti-TB drugs, its use declined. However, the alarming rise of multidrug-resistant Mycobacterium tuberculosis strains has led to the revival of PAS as a crucial second-line agent.[2] Its primary role in modern MDR-TB regimens is to be used in combination with other active agents to prevent the amplification of further resistance and contribute to the overall bactericidal and sterilizing activity of the regimen.[3] This guide focuses on the potassium salt of 4-aminosalicylate, which is the commonly used formulation.

Mechanism of Action: A Tale of Molecular Deception

The antitubercular activity of PAS is a classic example of antimetabolite action. It primarily targets the folate biosynthesis pathway in Mycobacterium tuberculosis, which is essential for the production of nucleotides and ultimately, DNA and RNA synthesis.[4][5]

A Prodrug Strategy: Recent studies have elucidated that PAS is, in fact, a prodrug.[6][7] It is not the PAS molecule itself that is the primary inhibitor, but rather a metabolite generated within the mycobacterial cell.

The Folate Pathway Interference:

-

Structural Mimicry: PAS is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[4][5]

-

Competitive Inhibition: PAS competes with PABA for the active site of DHPS.[5]

-

Formation of a "Fraudulent" Metabolite: Unlike sulfonamides which simply block the enzyme, PAS is incorporated by DHPS and subsequently by dihydrofolate synthase (DHFS) to create a hydroxyl dihydrofolate antimetabolite.[1][6]

-

Inhibition of Dihydrofolate Reductase (DHFR): This resulting antimetabolite then acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme further down the folate pathway.[6][7] This inhibition effectively halts the production of tetrahydrofolate, a vital cofactor for numerous metabolic processes.

Beyond folate antagonism, some evidence suggests that PAS may also disrupt iron metabolism within the mycobacteria by chelating iron, further impeding essential enzymatic reactions.[5]

Caption: Mechanism of action of this compound (PAS).

Pharmacokinetics and Pharmacodynamics: The Basis of the Therapeutic Window

The therapeutic efficacy of PAS is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Understanding these parameters is crucial for designing effective dosing regimens. Most anti-TB drugs exhibit concentration-dependent activity, often expressed as the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC).[8]

| Parameter | Typical Value | Notes |

| Absorption | Well absorbed from the GI tract.[5] | Administering with acidic food or drink can improve tolerability.[9] |

| Time to Peak Concentration (Tmax) | 4-6 hours for enteric-coated granules.[9] | Varies with formulation. |

| Distribution | Distributes into peritoneal, pleural, and synovial fluids.[10] | Poor penetration into cerebrospinal fluid (CSF).[10] |

| Metabolism | Hepatic.[5] | |

| Elimination Half-life (T½) | Approximately 1 hour.[10] | |

| Excretion | Primarily renal.[5] |

Key Pharmacodynamic Target: For bacteriostatic agents like PAS, the primary PD target is to maintain drug concentrations above the MIC of the infecting M. tuberculosis strain for the entire dosing interval (T>MIC).[3]

Defining the Therapeutic Window: Balancing Efficacy and Toxicity

The therapeutic window for PAS is the range of drug concentrations that is high enough to be effective against M. tuberculosis but low enough to avoid significant toxicity.

Lower Boundary (Efficacy): The minimum effective concentration is determined by the MIC of the specific M. tuberculosis strain. It is generally recommended to maintain PAS concentrations above 1 µg/mL.[3]

Upper Boundary (Toxicity): High concentrations of PAS are associated with a range of adverse effects, primarily gastrointestinal intolerance.

Therapeutic Drug Monitoring (TDM): Given the significant inter-individual variability in PAS pharmacokinetics, TDM is a valuable tool to ensure that patients are within the therapeutic window.[11][12] TDM is particularly recommended for patients with concerns for malabsorption, poor treatment response, or renal impairment.[9]

Target Serum Concentrations: A target peak serum concentration (Cmax), typically measured 4-6 hours post-dose for the granule formulation, of 20-60 mcg/mL is often suggested.[9]

Methodologies for Therapeutic Drug Monitoring

A robust and validated method for quantifying PAS in patient serum or plasma is essential for effective TDM. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly used and reliable method.

Step-by-Step Protocol for PAS Quantification by HPLC-UV:

-

Sample Collection: Collect a blood sample (serum or plasma) at the appropriate time post-dose (e.g., 4-6 hours for Cmax of granules).

-

Sample Preparation:

-

To 200 µL of serum/plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding 400 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set at a wavelength where PAS has maximum absorbance (approximately 300 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of PAS.

-

Calculate the concentration of PAS in the patient sample by comparing its peak area (or the ratio of the PAS peak area to the internal standard peak area) to the standard curve.

-

Caption: Therapeutic Drug Monitoring (TDM) Workflow for PAS.

In Vitro Susceptibility Testing: Guiding Therapeutic Choices

Determining the susceptibility of the patient's M. tuberculosis isolate to PAS is fundamental for effective treatment. The agar proportion method has traditionally been the gold standard.[13][14]

Agar Proportion Method Protocol:

-

Media Preparation: Prepare 7H10 or 7H11 agar plates with and without a critical concentration of PAS. The critical concentration is the lowest concentration that inhibits the growth of wild-type M. tuberculosis.

-

Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis isolate.

-

Inoculation: Inoculate the drug-free and drug-containing plates with serial dilutions of the inoculum.

-

Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 3 weeks.

-

Interpretation: Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control medium.[14]

More rapid, broth-based methods are now also recommended to decrease the turnaround time for results.[15]

Managing the Therapeutic Window: Dosing and Adverse Effects

Recommended Dosing:

| Population | Recommended Dose | Maximum Daily Dose |

| Adults | 4 grams orally 2-3 times daily.[9][16] | 12 grams.[16] |

| Children (<15 years or ≤40kg) | 200-300 mg/kg/day divided into 3-4 doses.[9] | 10 grams.[9] |

Dose Adjustments in Renal Impairment:

-

Mild to moderate renal insufficiency: No change is typically needed.[17]

-

Severe renal insufficiency (CrCl < 30 ml/min): A reduced dose of 4 grams twice daily is recommended.[9]

-

End-stage renal disease: Use of PAS should be avoided.[16]

Common Adverse Effects and Their Management:

The most frequent adverse effects of PAS are gastrointestinal.[1][10][18]

-

Gastrointestinal Intolerance (nausea, vomiting, diarrhea, abdominal cramps): This is the most common reason for treatment discontinuation.[18][19]

-

Hypothyroidism: Can occur, especially when co-administered with ethionamide.[10]

-

Hepatitis: A rare but potentially severe adverse effect.[10]

-

Management: Monitor liver function tests regularly, especially during the first three months of treatment.[16]

-

-

Hypersensitivity Reactions: May occur in 5-10% of patients, typically within the first five weeks of treatment.[10]

-

Management: Discontinue the drug immediately if a hypersensitivity reaction is suspected.

-

Conclusion

This compound remains a vital tool in the armamentarium against multidrug-resistant tuberculosis. Its successful use hinges on a delicate balance between achieving therapeutic concentrations and minimizing toxicity. A thorough understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics, coupled with the judicious use of therapeutic drug monitoring and appropriate management of adverse effects, is paramount for optimizing patient outcomes. This guide provides a foundational framework for researchers and clinicians to navigate the narrow therapeutic window of this important antibiotic, ensuring its continued efficacy in the global fight against MDR-TB.

References

-

4-Aminosalicylic acid - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Patsnap Synapse. (2024, June 14). What is Aminosalicylic acid used for? Retrieved February 20, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Aminosalicylic acid? Retrieved February 20, 2026, from [Link]

-

Zheng, J., Rubin, E. J., & Camacho, L. R. (2013). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry, 288(32), 23447–23456. [Link]

-

Peloquin, C. A., et al. (2017). Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy, 61(9), e00622-17. [Link]

-

Zheng, J., & Camacho, L. R. (2013). Discovery of the Mechanism of Action of a Critical Tuberculosis Drug: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry, 288(40), 28951. [Link]

- National Health Service (NHS). (2024, January 15). Drug Monographs for Medicines used in the Treatment of Multi-Drug Resistant Tuberculosis. Retrieved February 20, 2026, from a document available through a search for this title.

-

Kim, H. J., et al. (2017). Side effects associated with the treatment of multidrug-resistant tuberculosis at a tuberculosis referral hospital in South Korea: A retrospective study. Medicine, 96(28), e7522. [Link]

-

Stott, K. E., & Peloquin, C. A. (2023). Role of therapeutic drug monitoring in the treatment of multi-drug resistant tuberculosis. Expert Review of Anti-infective Therapy, 21(9), 929–943. [Link]

-

American Thoracic Society. (n.d.). ATS GUIDELINES Bundle - Drug-Resistant Tuberculosis. Retrieved February 20, 2026, from [Link]

-

Johns Hopkins ABX Guide. (2024, October 19). Para-aminosalicylic acid [PAS]. Retrieved February 20, 2026, from [Link]_

-

Heysell, S. K., et al. (2023). Pharmacokinetic-Pharmacodynamic Determinants of Clinical Outcomes for Rifampin-Resistant Tuberculosis. Clinical Infectious Diseases, 76(3), 496–504. [Link]

-

Woods, G. L. (2000). Susceptibility Testing for Mycobacteria. Clinical Infectious Diseases, 31(5), 1209–1215. [Link]

-

Forbes, B. A., & Hall, G. S. (2016). Laboratory Diagnosis and Susceptibility Testing for Mycobacterium tuberculosis. Microbiology Spectrum, 4(4). [Link]

-

Zhang, F., et al. (2020). Comparison of in vitro Susceptibility of Mycobacteria Against PA-824 to Identify Key Residues of Ddn, the Deazoflavin-Dependent Nitroreductase from Mycobacterium tuberculosis. Infection and Drug Resistance, 13, 783–791. [Link]

-

Drugs.com. (n.d.). Aminosalicylic Acid Dosage Guide + Max Dose, Adjustments. Retrieved February 20, 2026, from [Link]

-

Partners In Health. (n.d.). The PIH Guide to the Medical Management of Multidrug-Resistant Tuberculosis (2nd ed.). Retrieved February 20, 2026, from [Link]

- Central Tuberculosis Division, Ministry of Health and Family Welfare, Government of India. (2024, November). National Guidelines for Management of Drug Resistant TB. Retrieved February 20, 2026, from a document available through a search for this title.

-

World Health Organization. (2018). WHO consolidated guidelines on drug-resistant tuberculosis treatment. In WHO consolidated guidelines on drug-resistant tuberculosis treatment. [Link]

-

van den Berg, S. J., et al. (2023). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. Pharmacology & Therapeutics, 241, 108331. [Link]

-

Singh, S., & Kumar, P. (2015). Multi-Drug Resistant Tuberculosis (MDR-TB) and its drug Treatment. Biomedical and Pharmacology Journal, 8(2), 763-772. [Link]

-

Heysell, S. K., et al. (2015). Understanding pharmacokinetics to improve tuberculosis treatment outcome. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1735–1746. [Link]

-

Forbes, B. A., & Hall, G. S. (2016). Laboratory Diagnosis and Susceptibility Testing for Mycobacterium tuberculosis. Microbiology Spectrum, 4(4), 10.1128/microbiolspec.TBTB2-0012-2016. [Link]

-

Al-Abri, S., et al. (2023). The Adverse Effects of Tuberculosis Treatment: A Comprehensive Literature Review. Antibiotics, 12(12), 1681. [Link]

-

Johns Hopkins ABX Guide. (2024, October 19). Para-aminosalicylic acid [PAS] - Adverse Reactions. Retrieved February 20, 2026, from [Link]_

- World Health Organization. (n.d.). Annex 6. Dosing of medicines used in second-line multidrug-resistant TB regimens by weight band (below 46 kg). Retrieved February 20, 2026, from a document available through a search for this title.

-

Alffenaar, J. W. (2020). Therapeutic Drug Monitoring in Tuberculosis Treatment. [Doctoral dissertation, University of Groningen]. Retrieved from [Link]

Sources

- 1. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Aminosalicylic acid used for? [synapse.patsnap.com]

- 5. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 6. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Para-aminosalicylic acid [PAS] | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Para-aminosalicylic acid [PAS] | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. Role of therapeutic drug monitoring in the treatment of multi-drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. drugs.com [drugs.com]

- 17. ATS GUIDELINES Bundle - Drug-Resistant Tuberculosis [eguideline.guidelinecentral.com]

- 18. Side effects associated with the treatment of multidrug-resistant tuberculosis at a tuberculosis referral hospital in South Korea: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]

An In-Depth Technical Guide to the Pharmacokinetics of Potassium 4-Aminosalicylate in Human Plasma

I. Introduction: The Clinical Significance and Pharmacokinetic Imperative of Potassium 4-Aminosalicylate

This compound (K-PAS) is the potassium salt of 4-aminosalicylic acid (4-ASA), a compound that has long been a component of multi-drug regimens for the treatment of tuberculosis, particularly in cases of multi-drug resistance.[1] Its primary mechanism of action is the inhibition of folate synthesis in Mycobacterium tuberculosis, thereby impeding bacterial growth.[2] From a clinical standpoint, the potassium salt of 4-ASA is often preferred over the free acid or its sodium salt due to improved gastrointestinal tolerability, a critical factor in ensuring patient adherence to long-term treatment protocols.[3]

Understanding the pharmacokinetic profile of K-PAS in human plasma is paramount for optimizing therapeutic efficacy and minimizing potential toxicities. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME).[4][5] A thorough characterization of these processes for K-PAS allows for the determination of appropriate dosing regimens, prediction of drug-drug interactions, and tailoring of therapy to specific patient populations. This guide provides a comprehensive overview of the pharmacokinetics of this compound in human plasma, intended for researchers, scientists, and professionals in the field of drug development.

II. Absorption: From Administration to Systemic Circulation

The journey of K-PAS begins with its administration, typically orally, and its subsequent absorption into the bloodstream. As a potassium salt, K-PAS is freely soluble in water, which facilitates its dissolution in the gastrointestinal tract.[2]

A. Bioavailability and Influencing Factors

Studies have indicated that the potassium salt of para-aminosalicylic acid is more rapidly and potentially more completely absorbed than para-aminosalicylic acid (PAS) itself.[3] The bioavailability of aminosalicylates can be influenced by the formulation and the site of release within the gastrointestinal tract.[6] For instance, food has been shown to significantly enhance the absorption of PAS, increasing both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC).[7]

B. The Role of Potassium in Absorption

The absorption of potassium itself is a key consideration. Dietary potassium is primarily absorbed in the small intestine via passive diffusion.[8][9] While the primary focus is on the 4-ASA moiety, the co-administered potassium can influence physiological conditions. The bioavailability of potassium from supplements is generally high.[10]

III. Distribution: Reaching the Target Sites

Once absorbed into the systemic circulation, 4-ASA distributes throughout the body.

A. Plasma Protein Binding

4-aminosalicylic acid is known to bind to plasma proteins, with reported binding percentages ranging from 50% to 73%.[11] This binding is a crucial determinant of the drug's distribution, as only the unbound fraction is pharmacologically active and available to diffuse into tissues.

B. Volume of Distribution

The volume of distribution (Vd) provides an indication of the extent of a drug's distribution in the body. While specific Vd values for K-PAS are not extensively detailed in the provided search results, the general principle holds that a higher Vd suggests greater distribution into tissues outside of the plasma.

IV. Metabolism: Biotransformation of 4-Aminosalicylate

The metabolism of 4-ASA is a critical step in its elimination from the body. The primary site of metabolism is the liver, although some metabolic activity also occurs in the intestinal mucosa.[11]

A. Primary Metabolic Pathways

The main metabolic pathway for 4-ASA is acetylation, catalyzed by the N-acetyltransferase 1 (NAT1) enzyme.[11][12] This process converts 4-ASA into its major metabolite, N-acetyl-p-aminosalicylic acid (AcPAS). Another metabolite, p-aminosalicyluric acid, is also formed.[11] These metabolites are pharmacologically inactive.

B. Genetic Polymorphisms and Their Impact

The activity of the NAT1 enzyme can vary among individuals due to genetic polymorphisms.[12] This can lead to differences in the rate of 4-ASA metabolism, potentially affecting plasma concentrations and, consequently, both efficacy and the risk of adverse effects.

V. Excretion: Clearing the Compound from the Body

The final stage of the pharmacokinetic journey is the excretion of the parent drug and its metabolites.

A. Renal Excretion

The primary route of excretion for 4-ASA and its metabolites is through the kidneys via glomerular filtration and tubular secretion.[11] A significant portion of an administered dose is recovered in the urine as both unchanged 4-ASA and its acetylated metabolites.[12]

B. Fecal and Biliary Excretion

A smaller fraction of the administered dose is eliminated through the feces and bile.[1]

C. Elimination Half-Life

The elimination half-life of 4-ASA is relatively short, approximately one hour.[2][11] This means that plasma concentrations of the drug decrease significantly within a few hours after a single dose. The half-life of its major metabolite, N-acetyl-5-ASA, is considerably longer.[13]

VI. Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters for 4-aminosalicylic acid, the active moiety of K-PAS. It is important to note that these values can vary depending on the specific study, patient population, and formulation.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Varies with formulation and food intake | [7][14] |

| Elimination Half-life (t½) of 4-ASA | Approximately 1 hour | [2][11] |

| Plasma Protein Binding | 50% - 73% | [11] |

| Primary Route of Excretion | Renal | [11][12] |

| Major Metabolite | N-acetyl-p-aminosalicylic acid (AcPAS) | [11] |

VII. Analytical Methodology for Quantification in Human Plasma

Accurate and reliable quantification of 4-ASA in human plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose.

A. Sample Preparation Protocol

A critical first step in the analysis is the preparation of the plasma sample to remove interfering substances.

Step-by-Step Protocol for Plasma Sample Preparation:

-

Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent such as perchloric acid or methanol. This step is crucial for removing proteins that can interfere with the chromatographic analysis.[13][15]

-

Internal Standard Addition: Add a known concentration of an internal standard (e.g., 5-aminosalicylic acid or N-acetyl-4-ASA) to the sample.[13][15] The internal standard helps to correct for variations in sample processing and instrument response.

-

Vortex and Centrifugation: Thoroughly mix the sample by vortexing and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest and the internal standard.

-

Injection: Inject a specific volume (e.g., 10 µL) of the supernatant into the HPLC system for analysis.[15]

B. Chromatographic Conditions

The separation of 4-ASA and its metabolites is typically achieved using a reversed-phase HPLC column.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Purospher RP-18e)[13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.[13]

-

Detection:

-

UV Detection: Monitoring the column effluent at a specific wavelength (e.g., 313 nm).[13]

-

Fluorescence Detection: This method offers higher sensitivity and selectivity. The excitation and emission wavelengths are set to be specific for the analyte (e.g., λexc = 300 nm / λemiss = 406 nm).[13]

-

Mass Spectrometry (LC-MS/MS): Provides the highest level of sensitivity and specificity, allowing for unambiguous identification and quantification.[16]

-

C. Method Validation

Any analytical method used for pharmacokinetic studies must be rigorously validated to ensure its accuracy, precision, selectivity, and sensitivity, in accordance with regulatory guidelines.

VIII. Visualizing the Pharmacokinetic Pathway and Analytical Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the pharmacokinetic pathway of this compound and the experimental workflow for its analysis in plasma.

Caption: Pharmacokinetic pathway of this compound.

Caption: Experimental workflow for 4-aminosalicylate analysis in plasma.

IX. Conclusion and Future Directions

The pharmacokinetic profile of this compound is characterized by rapid absorption, significant plasma protein binding, metabolism primarily through acetylation, and renal excretion. A comprehensive understanding of these processes, facilitated by robust analytical methodologies, is crucial for the rational use of this important antitubercular agent.

Future research should focus on further elucidating the impact of genetic polymorphisms in metabolizing enzymes on the pharmacokinetics of 4-ASA in diverse patient populations. Additionally, studies exploring potential drug-drug interactions, particularly with other antitubercular agents, will be invaluable in optimizing combination therapies. The development of more advanced formulations to improve patient compliance and therapeutic outcomes also remains a key area for investigation.

X. References

-

MOLTHAN, L., COHEN, R. V., & ZARAFONETIS, C. J. (1955). CLINICAL USE OF POTASSIUM PARA-AMINOSALICYLATE (KPAS). American Review of Tuberculosis, 71(2), 220–227. [Link]

-

Fialová, D., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 832(1), 135-142.

-

MOLTHAN, L., COHEN, R. V., & ZARAFONETIS, C. J. (1955). Clinical use of potassium para-aminosalicylate (KPAS). The American review of tuberculosis, 71(2), 220–227. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminosalicylic Acid. In PubChem. Retrieved February 20, 2026, from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2015). New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. Tropical Journal of Pharmaceutical Research, 14(11), 2099-2105. [Link]

-

Pathan, M. M., & Kshirsagar, A. D. (2021). Estimation of mesalamine in human plasma using rapid and sensitive LC-ESI-MS/MS method. Pharmaceutical Chemistry Journal, 55(8), 835-844. [Link]

-

Zheng, W., et al. (2009). HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. Journal of Chromatography B, 877(29), 3694-3700. [Link]

-

Wan, S. H., Pentikäinen, P. J., & Azarnoff, D. L. (1974). Bioavailability of aminosalicylic acid and its various salts in humans. IV. Comparison of four brands of the sodium salt. Journal of pharmaceutical sciences, 63(5), 708–711. [Link]

-

Varache, S., et al. (2015). Para-aminosalicylic acid - Biopharmaceutical, pharmacological, and clinical features and resurgence as an anti-tuberculous agent. Pharmacia, 62(1), 25-31. [Link]

-

Weaver, C. M. (2016). Potassium Intake, Bioavailability, Hypertension, and Glucose Control. Nutrients, 8(7), 444. [Link]

-

Hinderling, P. H. (2016). The Pharmacokinetics of Potassium in Humans Is Unusual. Journal of Clinical Pharmacology, 56(11), 1337-1346. [Link]

-

IBDrelief. (n.d.). Aminosalicylates (5-ASAS) for ulcerative colitis & Crohn's disease. Retrieved February 20, 2026, from [Link]

-

Wan, S. H., Pentikäinen, P. J., & Azarnoff, D. L. (1974). Bioavailability of aminosalicylic acid and its various salts in humans. 3. Absorption from tablets. Journal of pharmaceutical sciences, 63(5), 708–711. [Link]

-

U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s): NDA 208019Orig1s000. [Link]

-

Jain, A., & Jain, S. K. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World journal of gastroenterology, 20(13), 3495–3504. [Link]

-

Carrero, J. J., et al. (2021). An investigation into the bioaccessibility of potassium in unprocessed fruits and vegetables. Journal of Renal Nutrition, 31(6), 578-587. [Link]

-

Sy, S. K., et al. (2020). Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites. Clinical therapeutics, 42(1), 165–174. [Link]

-

U.S. Food and Drug Administration. (2008). Clinical Pharmacology and Biopharmaceutics Review(s): NDA 22-301. [Link]

-

Neskhome, J. (2023). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Journal of Pharmaceutical Care & Health Systems, 10(4). [Link]

-

Peloquin, C. A., et al. (2001). Pharmacokinetics of para-Aminosalicylic Acid Granules Under Four Dosing Conditions. The Annals of Pharmacotherapy, 35(11), 1332-1338. [Link]

-

van Hogezand, R. A., et al. (1987). Metabolism and urinary excretion of 5-amino salicylic acid in healthy volunteers when given intravenously or released for absorption at different sites in the gastrointestinal tract. Gut, 28(2), 196–200. [Link]

-

van der Meulen, P. A., & van der Slik, W. (2019). Potassium Metabolism. In Abdominal Key. Retrieved February 20, 2026, from [Link]

-

Mehreen, B. (2025). Pharmacokinetics: The Processes of Absorption, Distribution, Metabolism, and Excretion of Drugs. Journal of Molecular Pharmaceutics & Organic Process Research, 13, 267. [Link]

-

Al-Shaer, M. H., & Peloquin, C. A. (2020). The pharmacokinetics of para-aminosalicylic acid and its relationship to efficacy and intolerance. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 40(8), 807-818. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. longdom.org [longdom.org]

- 5. omicsonline.org [omicsonline.org]

- 6. Metabolism and urinary excretion of 5-amino salicylic acid in healthy volunteers when given intravenously or released for absorption at different sites in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potassium Intake, Bioavailability, Hypertension, and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of para‐aminosalicylic acid and its relationship to efficacy and intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. holcapek.upce.cz [holcapek.upce.cz]

- 14. ovid.com [ovid.com]

- 15. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijprajournal.com [ijprajournal.com]

Introduction: The Critical Role of Solubility in the Utility of Potassium 4-Aminosalicylate

An In-depth Technical Guide to the Solubility of Potassium 4-Aminosalicylate

This compound, the potassium salt of 4-aminosalicylic acid (PAS), is a key pharmaceutical agent, historically significant as a second-line treatment for tuberculosis.[1][2][3] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, among which solubility stands paramount. For drug development professionals, a comprehensive understanding of a compound's solubility in aqueous and organic media is not merely academic; it is the foundation upon which formulation strategies, bioavailability predictions, and ultimately, clinical success are built.[4][5][6] Low aqueous solubility can lead to poor absorption, insufficient drug concentration at the target site, and high inter-patient variability.[5]

This guide provides a detailed examination of the solubility profile of this compound. Moving beyond simple data points, it delves into the underlying chemical principles governing its dissolution, outlines authoritative methods for its experimental determination, and offers field-proven insights into the factors that researchers must control to achieve accurate and reproducible results.

Core Physicochemical Characteristics

A foundational understanding of this compound begins with its molecular identity. It is the salt formed from the weak organic acid, 4-aminosalicylic acid, and a strong base, potassium hydroxide. This salt formation is a deliberate and critical modification designed to overcome the limited water solubility of the parent acid.

| Property | Value | Source |

| IUPAC Name | potassium;4-amino-2-hydroxybenzoate | [] |

| CAS Number | 133-09-5 | [2][][8] |

| Molecular Formula | C₇H₆KNO₃ | [2][] |

| Molecular Weight | 191.22 g/mol | [] |

| Parent Acid | 4-Aminosalicylic Acid (CAS: 65-49-6) | [2][3] |

Solubility Profile: A Tale of Two Forms

The solubility of this compound is best understood by contrasting it with its parent compound, 4-aminosalicylic acid. The conversion from a sparingly soluble acid to a highly soluble salt is the key to its pharmaceutical utility.

Aqueous Solubility

This compound is described as being freely soluble in water . A 1% solution in water exhibits a pH of approximately 7. This high solubility is a direct consequence of the ionic character of the potassium carboxylate group, which readily hydrates in a polar solvent like water.

In stark contrast, the parent 4-aminosalicylic acid is only slightly soluble in water , with reported values around 1 gram in 500 mL (2 g/L) at 20°C.[1][9]

Organic Solvent Solubility

Specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its ionic, salt-like nature, its solubility is expected to be low in non-polar organic solvents such as benzene, chloroform, and carbon tetrachloride.

For the parent compound, 4-aminosalicylic acid , the solubility is slightly better in polar organic solvents, being described as slightly soluble in alcohol and practically insoluble in benzene.[1]

Comparative Solubility Data

The following table summarizes the available qualitative and quantitative solubility data to provide a clear comparison.

| Compound | Solvent | Solubility Data | Temperature | Source |

| This compound | Water | Freely Soluble | Not Specified | |

| 4-Aminosalicylic Acid | Water | 1 g in 500 mL | Not Specified | |

| 4-Aminosalicylic Acid | Water | 2 g/L | 20 °C | [9] |

| 4-Aminosalicylic Acid | Water | 1.69 g/L | 23 °C | |

| 4-Aminosalicylic Acid | Alcohol | Slightly Soluble | Not Specified | |

| 4-Aminosalicylic Acid | Benzene | Practically Insoluble | Not Specified | [1] |

The Causality of Solubility: Key Influencing Factors

Simply knowing the solubility values is insufficient for robust drug development. Understanding why the compound behaves as it does allows for the prediction and control of its properties during formulation.

The Critical Influence of pH

The most significant factor governing the aqueous solubility of this compound is the pH of the medium. As the salt of a weak acid, its existence in the highly soluble, ionized form is dependent on the pH remaining near or above the pKa of the parent acid's carboxylic group (pKa ≈ 3.25).[3]

In a neutral or alkaline environment (pH > 4), the compound exists as the soluble potassium salt. However, if the pH becomes acidic, the carboxylate anion (-COO⁻) will be protonated, converting the salt back into the poorly soluble free acid, 4-aminosalicylic acid (-COOH). This can lead to precipitation of the drug, a critical consideration for oral administration where the drug must pass through the highly acidic environment of the stomach (pH 1-2.5).[10][11] This relationship is fundamental to its behavior in biological systems and during formulation.

Caption: pH-dependent equilibrium of this compound.

Impact of Temperature